1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper (Cu(I)) to ensure regioselectivity and high yields . The general synthetic route includes:
- Preparation of the azide precursor.
- Reaction of the azide with a fluoroalkyne under copper catalysis to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability . The use of copper-on-charcoal as a heterogeneous catalyst is common in industrial settings to facilitate the Huisgen cycloaddition .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays and molecular imaging.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions, which are crucial for its biological activity . The compound may inhibit enzyme activity by binding to the active site or interfere with DNA replication by forming stable complexes with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-bromoethyl)-1H-1,2,4-triazol-3-amine: Contains a bromoethyl group, offering different reactivity and biological properties.
Uniqueness
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts greater chemical stability and enhanced biological activity compared to its chloroethyl and bromoethyl analogs . The fluoroethyl group also improves the compound’s pharmacokinetic properties, making it a more attractive candidate for drug development .
Properties
CAS No. |
1528319-82-5 |
---|---|
Molecular Formula |
C4H7FN4 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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